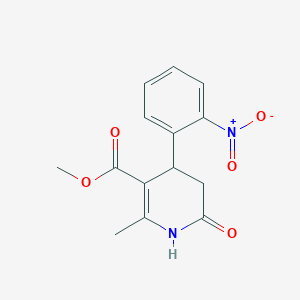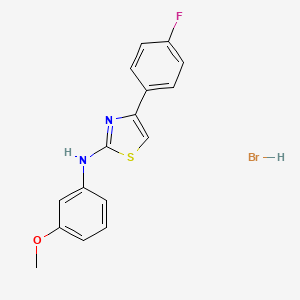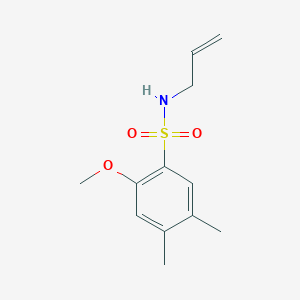
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a yellow crystalline powder with a molecular weight of 308.24 g/mol. This compound is also known as BRD-K68174544 and has been used in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is not fully understood. However, it has been reported to inhibit the activity of PKC, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. The compound has also been reported to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been reported to reduce the production of inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential as a selective estrogen receptor modulator. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its potential antitumor, antifungal, and antibacterial activities, as well as its potential as a selective estrogen receptor modulator and inhibitor of protein kinase C. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde and piperidine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.
Scientific Research Applications
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a selective estrogen receptor modulator (SERM) and as an inhibitor of protein kinase C (PKC).
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-piperidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-12(17-9-3-2-4-10-17)11-15(18)13-5-7-14(16)8-6-13/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHNJLXFSRZOD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)


![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)

![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)
![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)